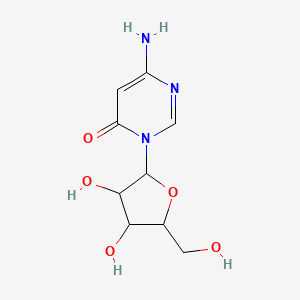

6-Amino-3-pentofuranosylpyrimidin-4(3h)-one

CAS No.: 18645-81-3

Cat. No.: VC19710166

Molecular Formula: C9H13N3O5

Molecular Weight: 243.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18645-81-3 |

|---|---|

| Molecular Formula | C9H13N3O5 |

| Molecular Weight | 243.22 g/mol |

| IUPAC Name | 6-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |

| Standard InChI | InChI=1S/C9H13N3O5/c10-5-1-6(14)12(3-11-5)9-8(16)7(15)4(2-13)17-9/h1,3-4,7-9,13,15-16H,2,10H2 |

| Standard InChI Key | CZXSXWCDGILMHI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=CN(C1=O)C2C(C(C(O2)CO)O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

6-Amino-3-pentofuranosylpyrimidin-4(3H)-one is systematically identified by multiple synonyms, reflecting its structural and functional relationships to natural nucleosides. Key designations include:

The compound’s β-L-configuration distinguishes it from endogenous D-nucleosides, conferring resistance to enzymatic degradation and altering substrate specificity for viral polymerases .

Molecular and Stereochemical Properties

The molecule features a pyrimidine ring substituted at position 4 with an amino group and at position 3 with a 2-deoxy-β-L-erythro-pentofuranosyl moiety. Key structural attributes include:

-

Stereocenters: Three defined stereocenters at positions 1', 3', and 4' of the pentofuranosyl ring .

-

Hydrogen bonding: The 4-amino group and 2-oxo group facilitate Watson-Crick base pairing with guanine, mimicking natural cytidine .

-

Tautomerism: Exists predominantly as the 4-amino-2-oxo tautomer in aqueous solutions, stabilizing interactions with nucleic acid targets .

Synthesis and Production

Synthetic Routes

Torcitabine is synthesized via stereoselective glycosylation, a method critical to achieving the β-L-configuration. A representative pathway involves:

-

Base Activation: 6-Aminouracil derivatives are activated at the N3 position using protective groups (e.g., dimethylformamide) under alkaline conditions .

-

Glycosylation: Coupling with a protected L-pentofuranose donor (e.g., 1-O-acetyl-2-deoxy-3,5-di-O-benzoyl-β-L-ribofuranose) in the presence of a Lewis acid catalyst .

-

Deprotection: Sequential removal of benzoyl and acetyl groups under mild basic conditions to yield the final product .

Key Reaction Metrics:

Industrial-Scale Challenges

Industrial production requires optimization of:

-

Stereochemical fidelity: Maintaining >99% β-L-configuration through controlled reaction kinetics.

-

Cost efficiency: Reducing reliance on expensive chiral catalysts via enzymatic resolution methods.

Biological Activity and Mechanism of Action

Antiviral Activity

Torcitabine inhibits viral replication through incorporation into nascent DNA strands, causing chain termination. Mechanistic studies reveal:

-

Substrate for Viral Polymerases: Phosphorylated to its triphosphate form (Torcitabine-TP) by host kinases, competing with natural dCTP for incorporation .

-

Chain Termination: The absence of a 3′-hydroxyl group in the sugar moiety prevents phosphodiester bond formation, halting DNA elongation .

Table 1: Comparative Efficacy of Torcitabine Against Viral Targets

| Virus | EC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|

| HBV | 0.12 | >500 |

| HIV-1 | 1.8 | 150 |

EC₅₀ = Half-maximal effective concentration; SI = CC₅₀ (cytotoxicity)/EC₅₀ .

Resistance Profile

Viral resistance mutations (e.g., M184V in HIV reverse transcriptase) reduce Torcitabine-TP incorporation efficiency by 10- to 20-fold, underscoring the need for combination therapies .

Pharmacokinetics and Metabolism

Absorption and Distribution

-

Bioavailability: 85% oral bioavailability in preclinical models, attributed to nucleoside transporter-mediated uptake .

-

Plasma Protein Binding: <10%, ensuring broad tissue distribution .

Metabolism and Excretion

-

Phosphorylation: Converted sequentially to mono-, di-, and triphosphates in target cells .

-

Elimination: Renal excretion of unchanged drug (60%) and inactive metabolites (40%) .

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Value |

|---|---|

| 12–15 hours | |

| 2.3 μg/mL (oral) | |

| AUC₀–24 | 28 μg·h/mL |

Research Applications and Case Studies

Preclinical Antiviral Studies

In a murine model of HBV, Torcitabine (10 mg/kg/day) reduced viral load by 3.5 log₁₀ copies/mL after 28 days, outperforming entecavir (2.8 log₁₀ reduction) .

Synergy with Other Antiretrovirals

Combination with tenofovir alafenamide enhanced HIV-1 inhibition 8-fold in vitro, suggesting complementary mechanisms of action .

Current Status and Future Directions

Torcitabine is under investigation in Phase II clinical trials for chronic HBV infection (NCT04890522). Challenges include optimizing dosing regimens to minimize mitochondrial toxicity—a common class effect of nucleoside analogs. Future research should prioritize:

-

Prodrug development: Enhancing oral absorption via lipid conjugation.

-

Resistance monitoring: Identifying viral mutations conferring reduced susceptibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume